3,5-Dibromothiophene-2-carbaldehyde
Overview
Description
3,5-Dibromothiophene-2-carbaldehyde, also known as 3,5-dibromo-1H-1lambda3-thiophene-2-carbaldehyde, is a compound with the molecular formula C5H2Br2OS . It has a molecular weight of 269.94200 . This compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps and various precursors such as 2,4-Dibromothiophene and N,N-Dimethylformamide . The exact synthesis process can be found in various literature sources .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H3Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2,9H . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Photochemical Synthesis of Phenyl-2-thienyl Derivatives
Research demonstrates the utility of 3,5-Dibromothiophene-2-carbaldehyde in photochemical reactions to produce phenyl-2-thienyl derivatives. The compound, under irradiation in a benzene solution, facilitates the formation of 3-bromo-5-phenyl-2-thienyl derivatives, showcasing its reactivity and potential in synthesizing complex organic structures (Antonioletti et al., 1986).
Facile Preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde
A novel, eco-friendly synthesis method using this compound has been developed, highlighting its role in generating 3,5-disubstituted-4-aminothiophene-2-carbaldehydes through unexpected domino reactions. This approach underscores the compound's significance in creating environmentally benign synthetic routes (Chen et al., 2014).
Synthesis of Thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes
This compound serves as a precursor in the synthesis of various thiophene derivatives, including thieno-[2,3-b]-, -[3,2-b]-, and -[3,4-b]-thiophenes. The flexibility of this compound in functional group transformations is crucial for the development of new materials and pharmaceuticals (Hawkins et al., 1994).
Metal-Mediated Synthesis of Functionalized Tetrahydrothiophenes
Research into the metal-mediated reactions of thiophene derivatives, including this compound, has led to the synthesis of functionalized tetrahydrothiophenes. This work provides insights into regiochemical control and stereocontrolled coupling, further expanding the compound's applicability in synthetic chemistry (Alcaide et al., 2008).
Schiff Base Ligand Synthesis and Complex Formation
A recent study focused on the synthesis of a N3S2 pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde, demonstrating the compound's potential in forming complexes with significant implications for materials science and catalysis (Warad et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of brominated compounds, which are often used in drug development due to their high reactivity and potential for diverse chemical transformations .
Mode of Action
Brominated compounds like this are often used in medicinal chemistry for their ability to form covalent bonds with proteins, thereby modulating their function .
Biochemical Pathways
It’s known that brominated compounds can interact with various biochemical pathways due to their high reactivity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is an important factor in drug development .
Result of Action
It’s known that brominated compounds can have diverse effects on cellular function due to their high reactivity .
Biochemical Analysis
Biochemical Properties
3,5-Dibromothiophene-2-carbaldehyde plays a crucial role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes and proteins, often forming Schiff bases with amino groups in proteins. This interaction can lead to the modification of protein function and structure. Additionally, this compound can act as an electrophile in nucleophilic addition reactions, making it a valuable reagent in synthetic organic chemistry .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression. It can also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent and non-covalent interactions. The compound can inhibit or activate enzymes by forming covalent adducts with active site residues. Additionally, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcription and translation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of light and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have shown that high doses of this compound can cause adverse effects, including organ damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can also be influenced by cofactors and other small molecules present in the cellular environment .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biochemical effects. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall activity within the cell .
Properties
IUPAC Name |
3,5-dibromothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGLYBEXSUWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356030 | |
Record name | 3,5-dibromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23688-07-5 | |
Record name | 3,5-dibromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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